molecular formula C18H22N2O3S2 B3610021 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B3610021
M. Wt: 378.5 g/mol
InChI Key: XGQMSLZHVABNOF-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is an organic compound with a complex structure that includes sulfonyl, methylsulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps:

    Formation of the sulfonyl group: This step involves the reaction of a methylphenyl compound with a sulfonyl chloride under controlled conditions to introduce the sulfonyl group.

    Introduction of the methylsulfanyl group: This step involves the reaction of a phenyl compound with a methylsulfanyl reagent.

    Formation of the glycinamide backbone: This step involves the reaction of an ethylamine compound with glycine or a glycine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl and methylsulfanyl groups can interact with enzymes and receptors, modulating their activity. The phenyl groups can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a glycinamide group.

    N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]propionamide: Similar structure but with a propionamide group instead of a glycinamide group.

Uniqueness

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinamide backbone differentiates it from similar compounds with acetamide or propionamide backbones, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-4-20(25(22,23)15-11-9-14(2)10-12-15)13-18(21)19-16-7-5-6-8-17(16)24-3/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQMSLZHVABNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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